Lipophilicity Gradient Across N1-Alkyl Derivatives
The computed partition coefficient (logP) of 1-propyl-1H-1,2,4-triazol-5-amine is 0.5 (XLogP3-AA), compared to -0.55 for the 1-methyl analog and -0.07 for the 1-ethyl analog . This represents a logP increase of 1.05 units relative to the methyl derivative and 0.57 units relative to the ethyl derivative, reflecting the incremental contribution of each methylene group to lipophilicity. The logP shift crosses the threshold from negative to positive, indicating that the 1-propyl compound is the first member of this homologous series to favor partitioning into organic phases over aqueous phases. This property directly influences extraction efficiency, reversed-phase chromatographic retention, and passive membrane permeability.
| Evidence Dimension | Computed logP (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.5 |
| Comparator Or Baseline | 1-Methyl analog: -0.55 (Hit2Lead database); 1-Ethyl analog: -0.07 (chem-space.com) |
| Quantified Difference | ΔlogP = +1.05 vs. 1-methyl; ΔlogP = +0.57 vs. 1-ethyl |
| Conditions | XLogP3-AA computational method; PubChem release 2021.10.14 for target compound |
Why This Matters
Procurement of the correct N1-alkyl chain length is critical because even a single methylene difference produces a substantial logP shift, directly impacting solubility and partitioning behavior in both synthesis and biological assays.
- [1] PubChem Compound Summary for CID 143567, 1H-1,2,4-Triazol-5-amine, 1-propyl-. XLogP3-AA value of 0.5. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1H-1_2_4-Triazol-5-amine_-1-propyl (accessed May 2026). View Source
